molecular formula C4F7NaO2 B13423490 Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate

Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate

Katalognummer: B13423490
Molekulargewicht: 236.02 g/mol
InChI-Schlüssel: HNFKHJSJFCOUJT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate: is a fluorinated organic compound with the molecular formula C4HF7O2Na . It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate typically involves the reaction of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for the synthesis of complex organic molecules.

Biology and Medicine: The compound is studied for its potential biological and medicinal applications. Its stability and resistance to degradation make it a candidate for drug development and other biomedical research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism by which sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound contribute to its high electronegativity and stability, allowing it to interact with various biological and chemical systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate

Comparison: Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its acid counterpart. The presence of multiple fluorine atoms also distinguishes it from other similar compounds, providing it with unique chemical and physical properties that make it valuable for various applications.

Eigenschaften

Molekularformel

C4F7NaO2

Molekulargewicht

236.02 g/mol

IUPAC-Name

sodium;2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C4HF7O2.Na/c5-2(1(12)13,3(6,7)8)4(9,10)11;/h(H,12,13);/q;+1/p-1

InChI-Schlüssel

HNFKHJSJFCOUJT-UHFFFAOYSA-M

Kanonische SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.